Comparative Kinase Selectivity: AZ1495 Exhibits Potent Dual IRAK4/IRAK1 and CLK Family Inhibition
AZ1495 differentiates itself from clinical-stage IRAK4 inhibitors like PF-06650833 (zimlovisertib) and BAY1834845 (zabedosertib) through its broader kinome inhibition profile. While PF-06650833 is highly selective for IRAK4 (IC50 = 0.2 nM) [1], and BAY1834845 also primarily targets IRAK4 (IC50 = 3.55 nM) [2], AZ1495 demonstrates potent activity against multiple kinases. Specifically, AZ1495 inhibits IRAK4 (IC50 = 5 nM) and IRAK1 (IC50 = 23 nM), and also shows significant off-target activity against CLK1 (IC50 = 50 nM), CLK2 (IC50 = 5 nM), CLK4 (IC50 = 8 nM), and haspin (IC50 = 4 nM) [3].
| Evidence Dimension | Kinase Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | IRAK4: 5 nM; IRAK1: 23 nM; CLK1: 50 nM; CLK2: 5 nM; CLK4: 8 nM; Haspin: 4 nM |
| Comparator Or Baseline | PF-06650833 (IRAK4: 0.2 nM; IRAK1: not reported as a primary target); BAY1834845 (IRAK4: 3.55 nM; IRAK1: not reported as a primary target) |
| Quantified Difference | AZ1495 is a multi-kinase inhibitor with potent CLK family activity, whereas PF-06650833 and BAY1834845 are highly selective IRAK4 inhibitors. |
| Conditions | Biochemical kinase assays. Data for AZ1495 is from the Chemical Probes Portal and MedChemExpress. |
Why This Matters
The distinct polypharmacology of AZ1495 is critical for research applications where simultaneous inhibition of IRAK4, IRAK1, and CLK kinases is hypothesized to be beneficial, such as in certain MYD88-mutant lymphomas.
- [1] Lee KL, et al. Discovery of Clinical Candidate PF-06650833: A Highly Selective and Potent IRAK4 Inhibitor. J Med Chem. 2017;60(13):5521-5542. View Source
- [2] Bothe U, et al. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. J Med Chem. 2024;67(2):1225-1242. View Source
- [3] Chemical Probes Portal. IRAK4-IN-28 (AZ1495) Probe Report. View Source
